(2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride
Overview
Description
(2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride: is a chemical compound with the molecular formula C8H21ClN2 and a molecular weight of 180.72 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride typically involves the reaction of 2-methylbutylamine with methylamine and 2-chloroethylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature range of 50-70°C . The product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or to form corresponding .
Reduction: Reduction reactions can be carried out using reducing agents like or to produce .
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 40-60°C.
Major Products Formed
N-oxides: from oxidation.
Secondary amines: from reduction.
Quaternary ammonium salts: from substitution.
Scientific Research Applications
(2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride is used in various scientific research fields:
Biology: This compound is used in studies involving cell signaling and neurotransmitter pathways .
Medicine: .
Mechanism of Action
The mechanism of action of (2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride involves its interaction with molecular targets such as receptors and enzymes . It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling pathways. This interaction can lead to various biological effects, including modulation of neurotransmitter release and alteration of cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
- (2-Methylbutyl)amine
- Tris(2-aminoethyl)amine
- Dibenzocyclooctyne-amine
Uniqueness
(2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride is unique due to its specific molecular structure and chemical properties . Unlike other similar compounds, it has a distinct combination of amine groups and alkyl chains , making it particularly useful in neurotransmitter studies and pharmaceutical research .
Biological Activity
(2-Aminoethyl)(methyl)(2-methylbutyl)amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including cytotoxicity, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is a derivative of bis(2-aminoethyl)amine, featuring a branched aliphatic amine structure. Its chemical formula is C_7H_{18}Cl_2N_, indicating the presence of two hydrochloride groups which enhance its solubility in aqueous environments.
Research indicates that compounds similar to this compound can interact with various biological targets:
- Inhibition of Enzymatic Activity : Similar amines have been shown to inhibit key enzymes involved in cellular processes, such as those in metabolic pathways and signal transduction.
- Cytotoxic Effects : Studies on related bis(2-aminoethyl)amine derivatives have demonstrated their ability to induce cytotoxicity in cancer cell lines. For instance, derivatives exhibited significant growth inhibition in colorectal adenocarcinoma (CaCo-2) and lung carcinoma (A549) cell lines, with IC50 values indicating moderate potency (ranging from 13.95 µM to 15.74 µM) .
Cytotoxicity Studies
A detailed evaluation of the cytotoxic effects of this compound on various cancer cell lines reveals promising results:
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 (Lung Carcinoma) | 13.95 - 15.74 | Moderate growth inhibition |
CaCo-2 (Colorectal) | 13.95 - 15.74 | Significant antiproliferative activity |
HTB-140 (Melanoma) | Not Specified | Limited activity observed |
These results suggest that the compound may possess anticancer properties similar to other bis(2-aminoethyl)amine derivatives .
Apoptotic Activity
The compound has also been linked to apoptotic mechanisms in cancer cells. Flow cytometry analysis indicated that treatment with certain derivatives resulted in increased early and late apoptosis rates, particularly in A549 cells, where early apoptosis rates reached up to 42.7% compared to control groups .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cancer Treatment : Due to its cytotoxic properties against various cancer cell lines, it is being explored as a candidate for further development into anticancer therapies.
- Neuroprotective Effects : Some studies suggest that similar compounds may exhibit neuroprotective effects, although specific data on this compound is limited.
Case Studies
- Cytotoxicity Evaluation : A study involving seven novel bis(2-aminoethyl)amine derivatives showed that one derivative significantly inhibited interleukin release in A549 cells by nearly tenfold compared to controls, highlighting the potential for anti-inflammatory applications alongside anticancer activity .
- Mechanistic Insights : Research into the biochemical pathways affected by these compounds revealed that they could inhibit ergosterol biosynthesis, a crucial component for fungal cell membranes, suggesting potential antifungal properties .
Properties
IUPAC Name |
N'-methyl-N'-(2-methylbutyl)ethane-1,2-diamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2.2ClH/c1-4-8(2)7-10(3)6-5-9;;/h8H,4-7,9H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQCUTJRFWYWQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN(C)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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